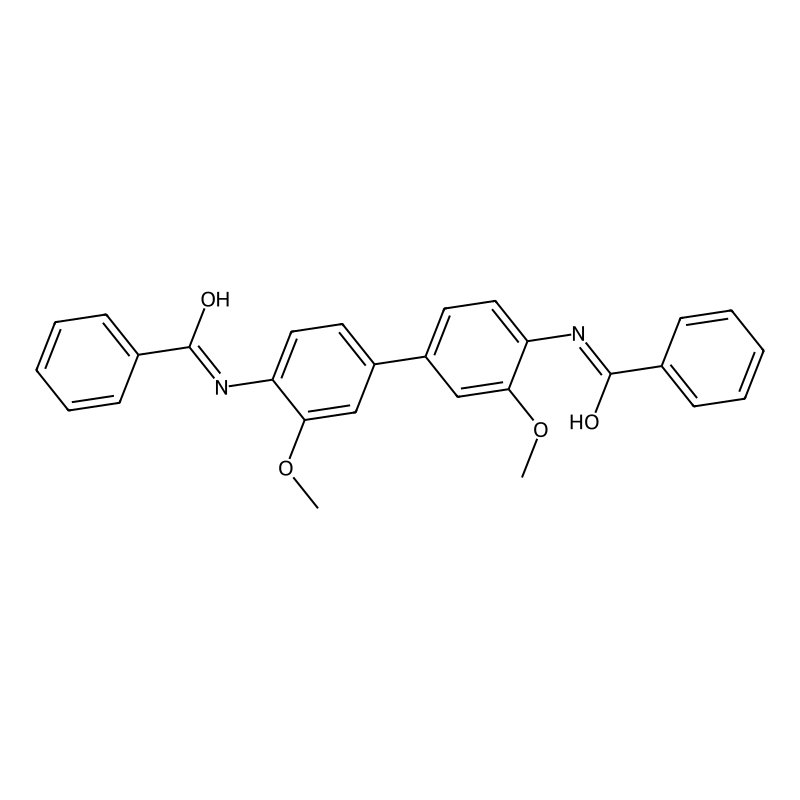

N-[4-(4-benzamido-3-methoxyphenyl)-2-methoxyphenyl]benzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

N-[4-(4-benzamido-3-methoxyphenyl)-2-methoxyphenyl]benzamide is an organic compound that belongs to the family of benzamides. It features a complex structure characterized by multiple functional groups, including methoxy and benzamide moieties. The molecular formula for this compound is C23H24N2O4, indicating a significant presence of carbon, hydrogen, nitrogen, and oxygen atoms. The compound's structure contributes to its potential applications in various fields, including medicinal chemistry and organic synthesis.

No information is available regarding the specific mechanism of action for this compound.

- Mild skin or eye irritation upon contact.

- Potential for dust inhalation hazards if the compound is in powder form.

- Substitution Reactions: The presence of the benzamide group allows for electrophilic aromatic substitution, where hydrogen atoms on the aromatic rings can be replaced by other substituents.

- Reduction Reactions: The compound can be reduced to yield amines or other derivatives, often utilizing reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

- Condensation Reactions: It can participate in condensation reactions with various acids or alcohols to form esters or amides.

These reactions are fundamental in modifying the compound for specific applications or enhancing its biological activity.

N-[4-(4-benzamido-3-methoxyphenyl)-2-methoxyphenyl]benzamide has been investigated for its biological properties, particularly its potential as an anticancer agent. Research suggests that compounds with similar structures may exhibit activity against various cancer cell lines by inhibiting cell proliferation or inducing apoptosis. Its structural features may allow it to interact with specific biological targets, including enzymes involved in cancer progression.

Additionally, studies have indicated potential antimicrobial properties, making it a candidate for further exploration in pharmaceutical applications.

The synthesis of N-[4-(4-benzamido-3-methoxyphenyl)-2-methoxyphenyl]benzamide typically involves several key steps:

- Starting Materials: The synthesis begins with 4-benzamido-3-methoxyphenol and 2-methoxybenzoyl chloride.

- Coupling Reaction: The two components are reacted under basic conditions (e.g., using triethylamine) to facilitate the formation of the amide bond.

- Purification: The crude product is purified through recrystallization or column chromatography to obtain the final compound in high purity.

This method emphasizes the importance of controlling reaction conditions to optimize yield and purity.

N-[4-(4-benzamido-3-methoxyphenyl)-2-methoxyphenyl]benzamide holds promise in various applications:

- Medicinal Chemistry: Its potential anticancer and antimicrobial activities make it a candidate for drug development.

- Organic Synthesis: As a versatile intermediate, it can be used to synthesize more complex organic molecules.

- Material Science: The compound may be explored for use in developing advanced materials due to its unique chemical properties.

Interaction studies are crucial for understanding how N-[4-(4-benzamido-3-methoxyphenyl)-2-methoxyphenyl]benzamide interacts with biological targets. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in cancer pathways. Techniques like molecular docking and enzyme inhibition assays can provide insights into its mechanism of action and help identify potential therapeutic targets.

Several compounds share structural features with N-[4-(4-benzamido-3-methoxyphenyl)-2-methoxyphenyl]benzamide. Here are some notable examples:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| N-benzyl-3-methoxy-N-(4-methoxyphenyl)benzamide | Benzamide derivative with methoxy groups | Lacks the 4-benzamido group |

| N-(4-methoxyphenyl)benzamide | Simple benzamide structure | Lacks additional methoxy substitutions |

| 3-methoxybenzamide | Basic benzamide structure | No additional aromatic substitutions |

Uniqueness

N-[4-(4-benzamido-3-methoxyphenyl)-2-methoxyphenyl]benzamide is unique due to its combination of multiple functional groups that enhance its biological activity and versatility in synthetic applications. This distinct structure allows it to potentially interact with various biological targets more effectively than simpler analogs.